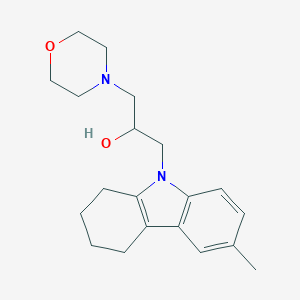
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol, also known as MTCP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTCP belongs to the class of β-adrenergic receptor agonists and has been shown to exhibit potent pharmacological effects on various physiological systems.
Wirkmechanismus
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol acts as a β-adrenergic receptor agonist and stimulates the β-adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to the activation of protein kinase A (PKA), which phosphorylates various proteins in the body, leading to the physiological effects of 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol.
Biochemical and Physiological Effects:
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been shown to exhibit potent pharmacological effects on various physiological systems. It has been shown to relax bronchial smooth muscles, leading to bronchodilation, which makes it an effective treatment for asthma and COPD. 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has also been shown to lower blood pressure by relaxing the blood vessels, making it an effective treatment for hypertension. 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has several advantages for lab experiments. It is a synthetic compound, which makes it easy to obtain in large quantities. It has been extensively studied, and its pharmacological effects are well characterized. However, one limitation of 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol. One area of research is the development of more potent and selective β-adrenergic receptor agonists. Another area of research is the study of the safety and efficacy of 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol in humans. Additionally, 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been shown to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of neurodegenerative diseases. Finally, the development of novel drug delivery systems for 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol could lead to more effective treatments for various diseases.
Synthesemethoden
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol can be synthesized using various methods, including the reaction of 6-methyl-1,2,3,4-tetrahydrocarbazole with morpholine and 3-chloro-1-(2-hydroxypropyl)amine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and under an inert atmosphere of nitrogen or argon. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent pharmacological effects on the cardiovascular, respiratory, and nervous systems. 1-(6-Methyl-1,2,3,4-tetrahydro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and hypertension. It has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H28N2O2 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-15-6-7-20-18(12-15)17-4-2-3-5-19(17)22(20)14-16(23)13-21-8-10-24-11-9-21/h6-7,12,16,23H,2-5,8-11,13-14H2,1H3 |
InChI-Schlüssel |
TWQMQSYAXLUFCR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCOCC4)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCOCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)

![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)




![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)